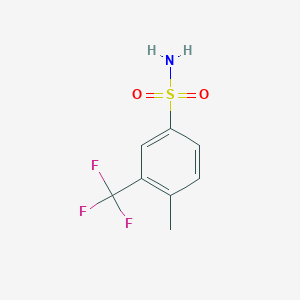

4-Methyl-3-trifluoromethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

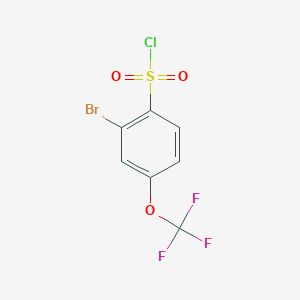

4-Methyl-3-trifluoromethylbenzenesulfonamide is a chemical compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.22 g/mol . It is intended for research use only and is not meant for human or veterinary use.

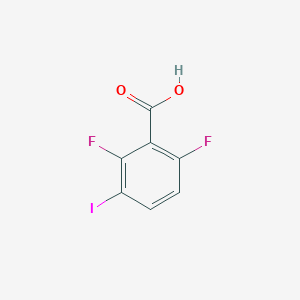

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-trifluoromethylbenzenesulfonamide consists of a benzene ring substituted with a methyl group, a trifluoromethyl group, and a sulfonamide group . The InChI code for this compound is 1S/C8H8F3NO2S/c1-5-2-3-6 (15 (12,13)14)4-7 (5)8 (9,10)11/h2-4H,1H3, (H2,12,13,14) .Physical And Chemical Properties Analysis

4-Methyl-3-trifluoromethylbenzenesulfonamide is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

-

- Trifluoromethyl (TFM, -CF3) group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs .

- The synthesis of these drugs and their uses for various diseases and disorders have been extensively studied .

- The results of these studies have led to the approval of 19 FDA-approved drugs in the past 20 years that contain the TFM group .

-

- Fluorescent probes, which can contain a fluorescent functional group like trifluoromethyl, are powerful tools with vast potential for application in chemical biology .

- These probes can change their fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment .

- These molecules are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

-

- A potent and economical series of synthetic 1H-1,2,4-triazol-3-trifluoromethyl benzenesulfonamides have been developed as antimalarial agents .

- Traditional medicinal chemistry principles were used to design and synthesize a set of derivatives as potential antimalarial compounds .

- The results of these studies are still under investigation .

-

Transition Metal-Mediated Trifluoromethylation Reactions

- Trifluoromethyl groups are incorporated into organic motifs using transition metal-mediated construction of C–CF3 bonds .

- This process involves C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- This method has been used to improve the propensity towards further development of agrochemical drugs .

-

Synthesis and Applications of α-Trifluoromethylstyrenes

- α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- They have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

-

Fluorine Compounds in Pharmaceuticals and Agrochemicals

- Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

- The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

- This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

-

Synthesis and Applications of α-Trifluoromethylstyrenes

- α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- They have been successfully utilized in C–F bond activation in a CF 3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-5-2-3-6(15(12,13)14)4-7(5)8(9,10)11/h2-4H,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCJHKBWNGPFDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Ethylthio)ethyl]methylamine oxalate (2:1)](/img/structure/B1392988.png)

![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)

![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)